molecular formula C17H21NO B588549 2-Benzylamino-2-phenylbutanol CAS No. 1178412-63-9

2-Benzylamino-2-phenylbutanol

Cat. No.: B588549
CAS No.: 1178412-63-9
M. Wt: 255.361
InChI Key: YUWOWSIPHMTMCC-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Amino Alcohol Chemistry

Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine and a hydroxyl functional group. alfa-chemistry.com Their history is deeply rooted in the study of natural products, with many biologically active molecules, including amino acids like serine and hydroxyproline, belonging to this chemical class. wikipedia.org The dual functionality of amino alcohols allows them to exhibit the chemical reactivity of both amines and alcohols, making them versatile building blocks in organic synthesis. alfa-chemistry.com

Historically, the synthesis of amino alcohols often involved the reduction of α-amino acids or their esters. taylorandfrancis.com Another common method has been the reaction of amines with epoxides. alfa-chemistry.comwikipedia.org Over time, more sophisticated and stereoselective methods have been developed. The advent of asymmetric organocatalysis, for instance, has significantly advanced the application of chemoselective O-acylation reactions for preparing amino acid-derived catalysts, many of which are based on amino alcohol structures. nih.gov The Sharpless asymmetric aminohydroxylation is a notable method for synthesizing 2-aminoalcohols. wikipedia.org Research has continually sought to improve synthetic efficiency and control over stereochemistry, leading to the development of various catalytic systems and multi-component reactions. diva-portal.orgacs.org

Significance of 2-Benzylamino-2-phenylbutanol as a Multifunctional Chemical Scaffold

This compound, with its distinct molecular structure, serves as a valuable multifunctional chemical scaffold in modern organic synthesis. A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached, allowing for the creation of a diverse range of derivatives. The versatility of a scaffold is crucial for developing new compounds with specific properties. rsc.orgrsc.org

The structure of this compound incorporates several key features: a hydroxyl group, a secondary amine with a benzyl (B1604629) substituent, and a phenyl group, all attached to a butanol backbone. This combination of functional groups provides multiple reactive sites for chemical modification. For instance, the hydroxyl group can undergo oxidation to form a ketone or be substituted, while the amine group can participate in N-alkylation or acylation reactions. This multifunctionality makes it an important intermediate in the preparation of more complex molecules, such as in the synthesis of Trimebutine metabolites. usbio.net The term "multifunctional scaffold" is increasingly used to describe core structures that allow for divergent synthesis, enabling access to a variety of target molecules from a single starting point. rsc.orgrsc.org

Overview of Contemporary Research Paradigms for this compound

Current research involving this compound and related amino alcohols often focuses on their application as intermediates in the synthesis of pharmaceutically relevant compounds and as ligands in catalysis. alfa-chemistry.compharmaffiliates.compharmaffiliates.com The specific compound, this compound, is noted as an intermediate in the preparation of Trimebutine metabolites. usbio.net Trimebutine is a drug used for gastrointestinal disorders. pharmaffiliates.com

Modern analytical techniques are crucial for characterizing this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing purity and resolving stereochemistry. nih.govresearchgate.net Deuterated versions of the compound, such as this compound-d5, are synthesized for use as internal standards in quantitative analysis and metabolic studies. pharmaffiliates.comlgcstandards.commyskinrecipes.comevitachem.com

The synthesis of related amino alcohol structures continues to be an active area of research, with an emphasis on developing efficient and environmentally friendly methods. This includes catalytic methods for C-N bond formation and the use of novel reagents to achieve deoxyamination of alcohols. acs.orgiu.edu The development of such synthetic methodologies expands the toolkit available to chemists for creating diverse molecular architectures from amino alcohol scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-2-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-17(14-19,16-11-7-4-8-12-16)18-13-15-9-5-3-6-10-15/h3-12,18-19H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWOWSIPHMTMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylamino 2 Phenylbutanol

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2-Benzylamino-2-phenylbutanol often involve well-understood reactions that are reliable and have been refined over time.

Reductive amination is a cornerstone in the synthesis of amines. This process typically involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of this compound, this would involve the reaction of a suitable phenylbutanolone derivative with benzylamine (B48309).

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). smolecule.com The amino group can also be alkylated through reductive amination procedures by reacting it with an aldehyde or ketone in the presence of sodium cyanoborohydride or sodium triacetoxyborohydride. google.com This transformation can also be accomplished with hydrogen and a catalyst. google.com

For instance, the synthesis of related amino alcohols has been achieved through the reductive amination of phenylacetone (B166967) derivatives with primary amines, yielding chiral β-amino alcohols. smolecule.com

Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form new carbon-carbon bonds. numberanalytics.comgeeksforgeeks.org Their reaction with carbonyl compounds is a fundamental method for synthesizing alcohols. numberanalytics.comgeeksforgeeks.orgwisc.edu

The synthesis of tertiary alcohols like 2-phenyl-2-butanol can be accomplished by reacting a ketone with a Grignard reagent. echemi.com For example, reacting acetophenone (B1666503) with an ethylmagnesium halide or propiophenone (B1677668) with a methylmagnesium halide would yield the desired tertiary alcohol framework after an acidic workup. wisc.eduechemi.comlibretexts.org To introduce the benzylamino group, a subsequent functional group transformation would be necessary.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to yield the alcohol. numberanalytics.comwisc.edu It is crucial to perform these reactions under anhydrous conditions as Grignard reagents are highly reactive towards water. geeksforgeeks.org

The synthesis of this compound can also be approached through multi-step reaction sequences starting from various acyclic and cyclic precursors.

One documented route involves the synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol from propiophenone. google.com This multi-step process includes:

Addition Reaction: Propiophenone is reacted with sodium cyanide and dimethylamine (B145610) to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.com

Hydrolysis: The resulting nitrile is hydrolyzed under basic conditions (pH ≥ 12) to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.com

Esterification: The carboxylic acid is then esterified using an alcohol (e.g., ethanol) and a strong acid catalyst like sulfuric acid to produce the corresponding ester. google.com

Reduction: Finally, the ester is reduced to the target alcohol, 2-(N,N-dimethylamino)-2-phenylbutanol. google.com

Another approach starts from 1-phenyl-1-hydroxy-2-propanone. This involves the formation of an oxime intermediate by reacting the hydroxyketone with a hydroxylamine (B1172632) salt, followed by reduction of the oxime to the amino alcohol.

Starting MaterialKey IntermediatesFinal ProductReference
Propiophenone2-(N,N-dimethylamino)-2-phenylbutyronitrile, 2-(N,N-dimethylamino)-2-phenylbutyric acid, 2-(N,N-dimethylamino)-2-phenylbutyrate2-(N,N-dimethylamino)-2-phenylbutanol google.com
1-phenyl-1-hydroxy-2-propanoneOxime intermediate2-amino-1-phenylbutanol derivative

Strategies Involving Grignard Reagents and Analogous Organometallics

Modern and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for preparing this compound, with a particular focus on controlling its stereochemistry.

The development of enantioselective synthetic methods is crucial for producing specific stereoisomers of chiral molecules like this compound. Asymmetric catalysis is a powerful tool in this regard.

For example, asymmetric hydrogenation using chiral catalysts can achieve high enantioselectivity. smolecule.com Iridium complexes with phosphoramidite (B1245037) ligands have been shown to effectively catalyze the reductive amination of ketones with primary amines, yielding chiral amines with high enantiomeric excess (e.e.). smolecule.com While not specifically detailing the synthesis of this compound, the synthesis of (R)-2-amino-1-phenyl-butanol from acetophenone and benzylamine using an Ir-phosphoramidite catalyst with >99% e.e. highlights the potential of this approach. smolecule.com

Organocatalysis also presents a viable route. Chiral secondary amines can promote the para-alkylation of dialkylamino-substituted benzenes in good yield and with a high degree of stereocontrol. core.ac.uk

Catalytic methods offer efficient and often more environmentally friendly routes to chemical synthesis. Catalytic hydrogenation is a common industrial method for producing related amino alcohols. This process typically utilizes metal catalysts like palladium on carbon under elevated pressure and temperature. smolecule.com

Ruthenium and rhodium catalysts in biphasic solvent systems have been used for the efficient reduction of nitriles to primary amines under mild conditions. smolecule.com Furthermore, cationic iridacycle complexes have been synthesized and used as catalysts for the racemization of chiral alcohols, which can be a component of dynamic kinetic resolution processes. scispace.com

Transition metal catalysis, particularly with palladium, has been explored for reactions like allylic alkylation, which can be a step in a longer synthetic sequence. nih.govacs.org The use of chiral ligands in these catalytic systems can induce enantioselectivity. nih.govacs.org

Catalytic SystemReaction TypeKey FeaturesPotential ApplicationReference
Ir-phosphoramiditeAsymmetric Reductive AminationHigh enantioselectivity (>99% e.e.)Enantioselective synthesis smolecule.com
Pd/CCatalytic HydrogenationIndustrial applicabilityReduction of precursors smolecule.com
Ru/Rh in biphasic systemNitrile ReductionMild conditions, high selectivitySynthesis from nitrile precursors smolecule.com
Cationic IridacyclesRacemization of AlcoholsBase activation requiredDynamic kinetic resolution scispace.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern pharmaceutical and chemical manufacturing, aiming to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable starting materials, and catalytic reactions to improve atom economy and energy efficiency.

One of the primary green approaches applicable to the synthesis of this compound is the use of catalytic reactions that minimize waste. For instance, the synthesis of β-amino alcohols can be achieved with high regioselectivity through the ring-opening of epoxides using various catalysts. scispace.com The use of a reusable catalyst like silica (B1680970) gel for the aminolysis of epoxides under solvent-free conditions presents a greener alternative to traditional methods that often necessitate harsh reaction conditions and stoichiometric reagents. organic-chemistry.org

Another key principle is the use of safer and more environmentally benign solvents. Water is an ideal green solvent, and methodologies for the synthesis of 1,2-amino alcohols using visible-light photoredox catalysis in water have been developed. rsc.org This approach not only avoids volatile organic compounds but also operates at room temperature, reducing energy consumption. rsc.org

The development of biocatalytic methods also aligns with green chemistry principles. Enzymes such as lipases and transaminases can be used for the kinetic resolution of racemic amino alcohols or the asymmetric synthesis of chiral amino alcohols, often with high enantiomeric excess. smolecule.com These enzymatic reactions are typically performed in aqueous media under mild conditions, further contributing to the greenness of the process. smolecule.com

Key Green Chemistry Approaches in Amino Alcohol Synthesis:

Green Chemistry PrincipleApplication in Amino Alcohol SynthesisResearch Finding
Catalysis Use of reusable solid acid catalysts like sulfated zirconia or silica gel for epoxide ring-opening. scispace.comorganic-chemistry.orgHigh yields and regioselectivity are achieved under solvent-free conditions, and the catalyst can be recovered and reused. organic-chemistry.org
Safer Solvents Replacement of hazardous organic solvents with water or performing reactions under solvent-free conditions. organic-chemistry.orgrsc.orgVisible-light photoredox catalysis in water enables the synthesis of 1,2-amino alcohols at ambient temperature. rsc.org
Renewable Feedstocks & Biocatalysis Use of enzymes like transaminases for the asymmetric synthesis of chiral amino alcohols from biomass-derived ketones. smolecule.comEnzymatic methods can produce β-amino alcohols with over 99% enantiomeric excess, avoiding harsh reagents. smolecule.com
Atom Economy Designing synthetic routes, such as the direct aminohydroxylation of alkenes, that incorporate a majority of the starting material atoms into the final product. diva-portal.orgWhile attractive, this method can face challenges with regioselectivity, affecting overall yield. diva-portal.org
Energy Efficiency Employing reactions that proceed at ambient temperature and pressure, such as photocatalytic or certain enzyme-catalyzed reactions. rsc.orgpatsnap.comVisible-light catalyzed reactions in water proceed efficiently at room temperature, significantly lowering energy demands. rsc.orgpatsnap.com

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing for the synthesis of this compound. This technology enables better control over reaction parameters, enhanced safety, and easier scalability. mdpi.com

In the context of synthesizing amino alcohols, flow chemistry allows for the precise management of reaction temperature, pressure, and mixing, which is crucial for controlling selectivity and yield. mdpi.com The small reaction volumes within microreactors or tube reactors improve heat transfer, mitigating risks associated with highly exothermic reactions. mdpi.com

Advantages of Flow Chemistry in Amino Alcohol Synthesis:

FeatureAdvantage in Continuous ProcessingExample Application
Enhanced Safety Small reactor volumes and superior heat transfer minimize risks of thermal runaways. mdpi.comHandling of potentially hazardous reagents or exothermic reactions is made safer.
Improved Control Precise control over temperature, pressure, and residence time leads to better selectivity and reproducibility. mdpi.comOptimization of reaction conditions for the synthesis of chiral amino alcohols to maximize enantioselectivity. nih.gov
Scalability Production can be scaled up by running the process for longer durations or by parallelizing reactor systems, avoiding extensive redevelopment. durham.ac.ukFacilitates transition from laboratory-scale synthesis to industrial production.
Process Integration Multiple reaction steps can be coupled in a continuous sequence, eliminating intermediate workups. mdpi.comdurham.ac.ukA multi-step synthesis of a complex molecule can be performed in a single, automated run. durham.ac.uk
Increased Efficiency Reduced reaction times and higher throughput can be achieved compared to batch processes. mdpi.comContinuous-flow photochemical reactions have shown significantly higher yields and productivity compared to batch methods. mdpi.com

Stereochemical Aspects of 2 Benzylamino 2 Phenylbutanol

Enantiomeric and Diastereomeric Forms of 2-Benzylamino-2-phenylbutanol

The molecular structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of 'n' chiral centers in a molecule can result in up to 2n possible stereoisomers. pharmacy180.com For this compound, with its two chiral centers, there are four possible stereoisomers. pharmacy180.com

These stereoisomers exist as two pairs of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a person's left and right hands. organicchemistrytutor.comsparknotes.com Within each pair, the enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility) but rotate plane-polarized light in equal and opposite directions. wisc.edu

Stereoisomers that are not mirror images of each other are known as diastereomers. uou.ac.in In the case of this compound, any stereoisomer from one enantiomeric pair is a diastereomer of any stereoisomer from the other pair. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation using standard laboratory techniques like crystallization or chromatography. wisc.edu

The four stereoisomers arise from the different spatial arrangements (configurations) at the two chiral centers, which are designated as either R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog priority rules. The four possibilities are therefore (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Table 1: Stereoisomeric Relationships of this compound

Configuration Relationship to (2R,3R) Relationship to (2S,3S) Relationship to (2R,3S) Relationship to (2S,3R)
(2R,3R) Identical Enantiomer Diastereomer Diastereomer
(2S,3S) Enantiomer Identical Diastereomer Diastereomer
(2R,3S) Diastereomer Diastereomer Identical Enantiomer

| (2S,3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Chiral Resolution Techniques for this compound and Derivatives

Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its constituent enantiomers. For this compound and its derivatives, several techniques can be employed.

Enzymatic Kinetic Resolution : This technique utilizes enzymes, such as lipases, which are inherently chiral and can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. rug.nl For instance, the kinetic resolution of racemic 2-amino-1-phenyl-butanol (B1265709) derivatives using penicillin G acylase has been shown to yield (S)-enantiomers with an enantiomeric excess (e.e.) greater than 99%. smolecule.com The lipase-catalyzed acylation of similar amino alcohols is another effective method, achieving high conversion and enantiomeric excess. rug.nlsmolecule.com The unreacted enantiomer can then be separated from the newly formed product.

Chromatographic Separation : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. This method is standard for assessing the purity of chiral compounds.

Classical Resolution via Diastereomeric Salts : This traditional method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. rug.nl Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the amino alcohol.

Table 2: Overview of Chiral Resolution Techniques

Technique Principle Advantages Typical Outcome
Enzymatic Kinetic Resolution An enzyme selectively reacts with one enantiomer in a racemic mixture. rug.nl High selectivity (high e.e.), mild reaction conditions. smolecule.com One enantiomer is converted to a new product, leaving the other unreacted. Max yield is 50% for each.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Applicable to a wide range of compounds, can be used for analysis and preparation. Physical separation of both enantiomers from the mixture.

| Diastereomeric Salt Formation | Conversion of an enantiomeric pair into a diastereomeric pair, which have different solubilities. rug.nl | Can be scaled up for industrial production. | Separation by crystallization, followed by recovery of the pure enantiomers. |

Determination of Absolute Configuration in this compound Stereoisomers

Determining the absolute three-dimensional arrangement of atoms (the R/S configuration) for each stereoisomer is crucial.

X-ray Crystallography : This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound or a derivative can be grown. The analysis of the diffraction pattern of X-rays passing through the crystal allows for the unambiguous determination of the spatial position of every atom. This technique has been used to determine the absolute structures of diastereomeric salts of related chiral amines. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR spectroscopy can be used to distinguish between diastereomers. For determining the absolute configuration of enantiomers, it is often necessary to use a chiral derivatizing agent or a chiral solvating agent to create a diastereomeric environment that makes the enantiomers distinguishable in the NMR spectrum.

Correlation with Known Standards : The absolute configuration of a molecule can also be determined by chemically converting it to a compound whose absolute configuration is already known, without affecting the stereochemistry of the chiral center .

Influence of Stereochemistry on this compound's Chemical Reactivity and Selectivity

The stereochemistry of a molecule has a profound influence on its chemical reactivity, especially in reactions involving other chiral entities. The specific spatial arrangement of the functional groups in each stereoisomer of this compound dictates how it interacts with reactants, catalysts, and solvents.

The different reactivities of enantiomers in the presence of a chiral catalyst or enzyme form the basis of kinetic resolution. rug.nl In such a system, the transition state formed by the interaction of the enzyme's active site with one enantiomer is lower in energy than the transition state formed with the other enantiomer, leading to a significant difference in reaction rates.

In asymmetric synthesis, where a chiral molecule is used as a catalyst or auxiliary, its stereochemistry is critical for controlling the stereochemical outcome of the reaction. For example, in transition metal-catalyzed reactions, ionic interactions between a charged functional group on a chiral ligand and a substrate can be a key factor in achieving high enantioselectivity. nih.govacs.org The effectiveness of this stereochemical control often depends on a "matched" pairing between the stereochemistry of the catalyst and the substrate. nih.gov The precise 3D structure of a stereoisomer of this compound would determine its efficacy as a ligand or catalyst in such systems, influencing both the rate and the selectivity of the reaction. For example, the relative orientation of the amino and hydroxyl groups can allow for bidentate chelation to a metal center, creating a rigid chiral environment that directs an incoming reactant to a specific face of the substrate.

Reactivity and Chemical Transformations of 2 Benzylamino 2 Phenylbutanol

Reactivity of the Amine Functionality in 2-Benzylamino-2-phenylbutanol

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This characteristic allows the amine group to participate in several fundamental organic reactions, including acylation, sulfonylation, alkylation, and reactions with carbonyl compounds.

The secondary amine of this compound readily reacts with acylating and sulfonylating agents. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center, resulting in the formation of stable amide and sulfonamide derivatives, respectively.

Acylation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base (such as pyridine (B92270) or triethylamine) yields the corresponding N-acylated product. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), typically in the presence of a base, affords the N-sulfonylated derivative. These sulfonamide products are often crystalline solids. The formation of arylsulfonyl derivatives is a common transformation for secondary amines. google.com

ReactionReagentCatalyst/ConditionsProduct Class
AcylationAcyl Halide (R-COCl) or Anhydride (B1165640) ((RCO)₂O)Base (e.g., Pyridine, Triethylamine)N-acyl-2-benzylamino-2-phenylbutanol (Amide)
SulfonylationSulfonyl Chloride (R-SO₂Cl)Base (e.g., Pyridine)N-sulfonyl-2-benzylamino-2-phenylbutanol (Sulfonamide)

This table summarizes common acylation and sulfonylation reactions for secondary amines.

The amine functionality can be further substituted through alkylation and arylation reactions, leading to the formation of tertiary amines or C-C bonds on the aromatic rings.

Alkylation: As a secondary amine, this compound can be N-alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution to yield a tertiary amine. For example, reaction with methyl iodide would produce N-benzyl-N-methyl-2-amino-2-phenylbutanol.

Arylation: Modern catalytic methods allow for the arylation of C-H bonds. Directing group-assisted strategies have been developed for the meta-C-H arylation of arenes. researchgate.net For substrates with flexible alkyl chains, such as derivatives of 4-phenylbutanol, rhodium catalysts have been shown to selectively promote meta-arylation. researchgate.netresearchgate.net It is plausible that the functional groups in this compound could direct a transition-metal catalyst to functionalize the meta-position of one of its phenyl rings with an aryl group from an arylboronic acid.

ReactionReagentCatalyst/ConditionsProduct Class
N-AlkylationAlkyl Halide (R-X)Base (optional)Tertiary Amine
C-H ArylationArylboronic AcidRhodium or Palladium CatalystMeta-aryl substituted derivative

This table outlines potential alkylation and arylation pathways.

The formation of a neutral imine or Schiff base typically involves the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.com The reaction of a secondary amine, such as this compound, with a carbonyl compound does not yield a neutral Schiff base. Instead, the reaction proceeds through a hemiaminal intermediate which, upon dehydration, forms a positively charged quaternary iminium salt. masterorganicchemistry.com

This process is a key step in reactions like the Mannich reaction and reductive amination of secondary amines. The formation of the iminium ion is often the rate-determining step and is typically catalyzed by acid. masterorganicchemistry.com A related concept, "hydrogen borrowing," involves the catalytic C-N bond formation between an amine and an alcohol; however, this process generally involves the oxidation of a primary or secondary alcohol to an aldehyde or ketone, which then reacts with the amine. acs.org This specific pathway is not applicable to the tertiary alcohol in this compound.

Reactivity of the Hydroxyl Functionality in this compound

The hydroxyl group in this compound is tertiary and benzylic. Its reactivity is significantly influenced by steric hindrance and its position adjacent to a quaternary carbon, making reactions like substitution and elimination challenging.

Esterification: The conversion of the tertiary alcohol to an ester is sterically hindered. Standard Fischer esterification conditions (refluxing with a carboxylic acid and a strong acid catalyst) are generally ineffective. More potent methods are required to achieve esterification. This can include reacting the alcohol with a highly reactive acyl chloride or acid anhydride in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chem-soc.si An alternative one-pot method for esterifying sterically hindered alcohols utilizes triphenylphosphine (B44618) dihalides under mild conditions. chem-soc.si In the synthesis of related compounds like 2-(N,N-dimethylamino)-2-phenylbutanol, an ester intermediate is formed by refluxing the corresponding carboxylic acid with ethanol (B145695) and concentrated sulfuric acid, which is then reduced to the final alcohol. google.com

Etherification: The formation of an ether from a tertiary alcohol via an SN2 pathway, such as the Williamson ether synthesis, is generally not feasible. The strong base required to deprotonate the alcohol would favor elimination (E2) over substitution when reacted with a primary or secondary alkyl halide, leading to the formation of an alkene. While etherification of less hindered alcohols like 4-phenyl butanol has been documented, google.com the tertiary nature of the hydroxyl group in this compound makes this transformation highly prone to side reactions.

Tertiary alcohols are resistant to oxidation under conditions that readily oxidize primary or secondary alcohols because they lack a hydrogen atom on the carbinol carbon. Reaction with strong oxidizing agents under harsh conditions (e.g., heating with strong acid and an oxidant) can lead to oxidation, but it proceeds via cleavage of carbon-carbon bonds.

A patent for related phenylbutanol derivatives describes an oxidation step to produce butyrophenone (B1668137) derivatives. google.com This process utilizes various oxidizing agents, including manganese dioxide, chromic acid, potassium permanganate, or dimethyl sulfoxide. google.com The application of such conditions to this compound would be expected to cleave the C-C bond between the carbinol carbon and the adjacent ethyl group, potentially yielding a ketone like 2-benzylamino-2-phenylacetophenone, along with other oxidation byproducts. The selective oxidation of one hydroxyl group in the presence of another has also been noted, suggesting that controlled conditions could target the tertiary alcohol for cleavage-oxidation. google.com

ReactionReagent(s)Expected Product(s)
EsterificationAcyl Chloride, DMAPEster
OxidationKMnO₄ or CrO₃ (strong oxidant)Ketone (via C-C cleavage), e.g., Butyrophenone derivative

This table summarizes potential reactions of the tertiary hydroxyl group.

Nucleophilic Substitution Reactions

The structure of this compound contains two potential nucleophilic centers: the nitrogen atom of the secondary amine and the oxygen atom of the tertiary alcohol. The hydroxyl group can also be converted into a good leaving group to facilitate substitution at the adjacent carbon.

Intermolecular nucleophilic substitution reactions are plausible but less common in the literature for this specific compound compared to intramolecular transformations. The secondary amine can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides. The latter reaction, N-acylation, is a crucial prerequisite for the intramolecular cyclization reactions discussed in the following section.

Conversely, the tertiary hydroxyl group is a poor leaving group. For it to be substituted, it must first be activated by protonation with a strong acid or converted into a more effective leaving group, such as a tosylate, mesylate, or halide. However, the tertiary nature of the carbinol carbon and the potential for steric hindrance can influence the feasibility and mechanism of such intermolecular substitutions. The presence of the adjacent amino group can also lead to competitive intramolecular reactions, particularly the formation of aziridinium (B1262131) intermediates, which can result in rearrangement products. rsc.org

Intramolecular Cyclization and Rearrangement Reactions Involving this compound

The most significant transformation of this compound and its derivatives is intramolecular cyclization to form five-membered heterocyclic rings, specifically oxazolines. This reaction is a cornerstone of the chemistry of β-amino alcohols. wikipedia.org

The process typically begins with the N-acylation of the secondary amine of this compound to form an N-acyl-2-benzylamino-2-phenylbutanol intermediate. This amide then undergoes an intramolecular dehydrative cyclization. The reaction involves the nucleophilic attack of the amide oxygen atom onto the carbon bearing the hydroxyl group, which is typically activated to create a good leaving group (e.g., H₂O, Cl⁻). This results in the formation of a 2,4,5-trisubstituted oxazoline.

The general synthetic route can be summarized as:

N-Acylation: Reaction of this compound with an acyl chloride or carboxylic acid anhydride to form the corresponding amide.

Cyclization: Treatment of the N-acylated intermediate with a dehydrating or activating agent to induce ring closure.

A variety of reagents have been developed to promote this cyclization, each with its own mechanism and impact on the reaction's stereochemistry. nih.govgoogle.com

Table 1: Selected Reagents for Dehydrative Cyclization of β-Hydroxy Amides to Oxazolines

Reagent(s)Typical ConditionsNotes
Thionyl Chloride (SOCl₂)Anhydrous solvent (e.g., CH₂Cl₂) at room temperature.A common and effective method, often referred to as the Appel reaction. wikipedia.org
Triflic Acid (TfOH)Catalytic or stoichiometric amounts in a suitable solvent.Promotes dehydration, generating water as the only byproduct. mdpi.com
Burgess ReagentMild, neutral conditions in a non-polar solvent like THF or benzene.An inner salt that acts as a specific dehydrating agent. nih.gov
Phosphorus Pentoxide (P₂O₅) or Polyphosphoric Acid (PPA)Higher temperatures.Strong dehydrating agents, though conditions can be harsh.
Diethylaminosulfur Trifluoride (DAST)Low temperatures in an inert solvent.Activates the hydroxyl group. nih.govgoogle.com

Mechanistic Investigations of Key Transformations of this compound

The mechanism of the most prominent transformation—intramolecular cyclization to an oxazoline—has been the subject of detailed investigation. For the cyclization of an N-acyl derivative of this compound, two primary mechanistic pathways are considered, which can often be distinguished by their stereochemical outcomes. mdpi.com

Pathway A (Carbonyl Activation): In this pathway, an acid catalyst protonates the amide carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl. This is followed by dehydration to yield the oxazoline. This mechanism proceeds with retention of configuration at the stereocenter bearing the hydroxyl group.

Pathway B (Hydroxyl Activation): This pathway involves the activation of the tertiary hydroxyl group, converting it into a good leaving group. For example, using thionyl chloride (SOCl₂) forms a chlorosulfite ester, while a strong Brønsted acid like triflic acid (TfOH) protonates the hydroxyl group. The amide oxygen then acts as an intramolecular nucleophile, displacing the leaving group in an S_N2-type reaction. This pathway results in an inversion of configuration at the carbinol stereocenter. mdpi.com

Stereochemical and isotope-labeling studies have shown that for many common cyclization reagents, including SOCl₂ and TfOH, Pathway B is the dominant mechanism. wikipedia.orgmdpi.com

Table 2: Comparison of Mechanistic Pathways for Oxazoline Formation

FeaturePathway A: Carbonyl ActivationPathway B: Hydroxyl Activation
Initial Step Activation of the amide carbonyl group.Activation of the hydroxyl group.
Nucleophile Alcohol oxygen.Amide oxygen.
Key Intermediate Protonated hemiorthoamide (tetrahedral intermediate).O-activated intermediate (e.g., protonated alcohol, tosylate).
Stereochemical Outcome Retention of configuration at the carbinol carbon.Inversion of configuration at the carbinol carbon.
Common Promoters Certain Lewis acids that coordinate to the carbonyl oxygen.SOCl₂, TfOH, TsCl, Burgess Reagent. wikipedia.orgnih.govmdpi.com

The mechanism for rearrangement reactions involves the formation of a high-energy aziridinium cation intermediate. rsc.org The regioselectivity of the subsequent ring-opening by a nucleophile is influenced by electronic and steric factors of the substituents on the ring. For a derivative of this compound, the aziridinium intermediate would have a phenyl group on one carbon and an ethyl group on the other. Nucleophilic attack would preferentially occur at the more electrophilic carbon or the less sterically hindered position, depending on the reaction conditions and the nature of the nucleophile. rsc.org

Role of 2 Benzylamino 2 Phenylbutanol in Advanced Organic Synthesis and Catalysis

2-Benzylamino-2-phenylbutanol as a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that can be temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product. The inherent chirality of this compound allows it to be employed in this capacity. By reacting with a prochiral molecule, it forms a new intermediate where the stereocenter of the amino alcohol influences the stereochemical outcome of subsequent reactions. This control is often achieved through steric hindrance, where the bulky benzyl (B1604629) and phenyl groups direct the approach of reagents to one face of the molecule over the other.

The use of chiral auxiliaries derived from amino alcohols is a well-established strategy in asymmetric synthesis. For instance, in alkylation reactions, the auxiliary can guide the addition of an alkyl group to a specific position with a defined stereochemistry. After the desired transformation is complete, the auxiliary can be cleaved from the product and ideally recovered for reuse, a principle that aligns with the goals of sustainable chemistry. The effectiveness of a chiral auxiliary is often determined by the diastereomeric excess (d.e.) of the product, which reflects the degree of stereochemical control exerted by the auxiliary. While specific data on the performance of this compound as a chiral auxiliary is not extensively detailed in the provided search results, the general principles of chiral auxiliaries and the structural motifs present in this compound strongly suggest its potential in this role.

This compound Derived Ligands in Asymmetric Catalysis

The transformation of this compound into chiral ligands for transition metal-catalyzed reactions represents one of its most significant contributions to asymmetric synthesis. The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the creation of a diverse array of ligands with tailored electronic and steric properties. These ligands coordinate to a metal center, creating a chiral catalytic environment that can induce high levels of enantioselectivity in a variety of chemical transformations. strem.com

Applications in Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from this compound can be instrumental in achieving this goal. For instance, in palladium-catalyzed allylic alkylation reactions, chiral ligands are used to control the stereochemistry of the newly formed C-C bond. nih.govacs.org The design of these ligands often involves creating a "chiral pocket" around the metal center that discriminates between the two enantiotopic faces of the prochiral nucleophile or electrophile.

The versatility of the this compound scaffold allows for the synthesis of ligands that can influence the reaction outcome through both steric and electronic effects. By modifying the substituents on the phenyl or benzyl groups, or by incorporating different coordinating atoms, the ligand's properties can be fine-tuned to optimize the enantioselectivity for a specific reaction.

Applications in Asymmetric Oxidation and Reduction Reactions

Beyond hydrogenation, ligands derived from this compound have potential applications in a range of asymmetric oxidation and reduction reactions. For example, in the asymmetric epoxidation of alkenes or the oxidation of sulfides to chiral sulfoxides, a metal complex bearing a chiral ligand can deliver an oxygen atom to the substrate with high facial selectivity. science.gov Similarly, in the asymmetric reduction of ketones to secondary alcohols, a chiral catalyst can deliver a hydride reagent stereoselectively.

The ability to rationally design ligands based on the this compound framework is key to their successful application in these diverse transformations. The combination of a rigid backbone and tunable coordinating groups makes this scaffold a promising platform for the development of new and efficient asymmetric catalysts.

Rational Design and Synthesis of Novel Ligands Based on the this compound Scaffold

The development of new and more effective chiral ligands is a continuous effort in the field of asymmetric catalysis. The this compound scaffold provides a robust and versatile starting point for this endeavor. nih.gov The synthesis of novel ligands often begins with the modification of the amino and hydroxyl groups. For instance, the amino group can be converted into an amide, a sulfonamide, or a phosphinamine, while the hydroxyl group can be etherified or esterified. These modifications can have a profound impact on the ligand's coordination properties and its ability to induce enantioselectivity.

Computational modeling techniques, such as Density Functional Theory (DFT), can be employed to predict the structure and performance of new ligands, thereby guiding the synthetic efforts. By understanding the non-covalent interactions between the catalyst, substrate, and solvent, researchers can design ligands that are optimized for a particular transformation. This rational design approach, coupled with efficient synthetic routes, accelerates the discovery of novel catalysts for a wide range of asymmetric reactions. nih.gov

This compound as a Building Block for Complex Chemical Architectures

The presence of multiple functional groups—an amine, an alcohol, and two aromatic rings—provides numerous opportunities for further chemical transformations. These functional groups can be used to construct new rings, introduce additional stereocenters, and build up the carbon skeleton of the target molecule. The use of such chiral building blocks is a powerful strategy in modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecular architectures.

Analytical and Spectroscopic Investigations of 2 Benzylamino 2 Phenylbutanol

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the structural elucidation of organic molecules like 2-Benzylamino-2-phenylbutanol. These methods provide detailed information about the molecular framework, the constituent functional groups, and the stereochemistry of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. iu.edu Both ¹H (proton) and ¹³C (carbon-13) NMR studies provide critical data on the connectivity and chemical environment of atoms within the this compound molecule.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. Protons on the phenyl and benzyl (B1604629) aromatic rings would appear in the downfield region (typically δ 7.0-7.5), while the aliphatic protons of the butyl chain and the benzyl CH₂ group would resonate in the upfield region. The N-H and O-H protons are often broad and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons show signals in the δ 120-140 ppm range, while the aliphatic carbons and the carbon atoms bonded to heteroatoms (N, O) appear at different, characteristic chemical shifts. hmdb.carsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on structure and typical chemical shift values for similar functional groups.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl-C-~140 (Quaternary C), ~127-129 (CH)
Phenyl-H~7.2-7.4 (multiplet)-
Benzyl-C (Aromatic)-~139 (Quaternary C), ~127-129 (CH)
Benzyl-H (Aromatic)~7.1-7.3 (multiplet)-
Benzyl-CH₂~3.7 (singlet)~48
C2 (C-N, C-O)-~75
C1 (CH₂)~1.8-2.0 (multiplet)~35
C3 (CH₂)~1.3-1.5 (multiplet)~25
C4 (CH₃)~0.9 (triplet)~14
NHVariable (broad)-
OHVariable (broad)-

Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. escholarship.org The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl (-OH), secondary amine (-NH), aromatic (C-H), and aliphatic (C-H) groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, often overlapping with the N-H stretching vibration which appears in a similar region. The C-H stretching vibrations of the aromatic rings are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-N stretching vibration would be found in the fingerprint region, typically between 1000-1200 cm⁻¹. researchgate.netnist.gov

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for identifying non-polar bonds and symmetric vibrations, providing complementary information to IR spectroscopy. nih.govacs.org The symmetric breathing modes of the phenyl and benzyl rings would be expected to produce strong signals in the Raman spectrum.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (Broad)Weak
N-HStretching3300-3500 (Medium)Weak
Aromatic C-HStretching3000-3100 (Medium)Strong
Aliphatic C-HStretching2850-2960 (Strong)Strong
C=C (Aromatic)Ring Stretching1450-1600 (Medium-Weak)Strong
C-OStretching1050-1150 (Strong)Weak
C-NStretching1000-1200 (Medium)Medium

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.orgyoutube.com For this compound (Molecular Weight: 255.36 g/mol ) pharmaffiliates.com, the molecular ion peak [M]⁺ would be observed at m/z 255.

The fragmentation is dictated by the stability of the resulting ions. Alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) is a dominant fragmentation pathway for amines and alcohols. msu.edumiamioh.edu

Key predicted fragments include:

Loss of an ethyl group (-CH₂CH₃): Cleavage between C2 and C3 results in a fragment at m/z 226 [M-29]⁺.

Cleavage of the benzyl group: Formation of the stable benzyl cation [C₇H₇]⁺ gives a prominent peak at m/z 91.

Cleavage leading to the phenyl group: A fragment corresponding to the phenyl cation [C₆H₅]⁺ may be observed at m/z 77.

Alpha-cleavage adjacent to the nitrogen: Cleavage between C1 and C2 can lead to various fragments, with the charge retained on the nitrogen-containing portion. A significant fragment would be [C₆H₅-C(OH)-CH₂CH₃]⁺ at m/z 149.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Predicted Ion Fragment Fragmentation Pathway
255[C₁₇H₂₁NO]⁺Molecular Ion (M⁺)
226[C₁₅H₁₆NO]⁺M⁺ - C₂H₅ (Loss of ethyl group)
149[C₉H₁₃O]⁺Cleavage between C2 and the amino group
91[C₇H₇]⁺Benzyl cation
77[C₆H₅]⁺Phenyl cation

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for separating components of a mixture and for determining the purity of a compound. For chiral molecules like this compound, specialized chiral chromatography is required to separate the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of enantiomers in a racemic mixture. To determine the enantiomeric excess (e.e.)—a measure of chiral purity—a chiral stationary phase (CSP) is employed. acs.org

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. miamioh.edu These diastereomeric complexes have different stabilities, leading to different retention times on the column, and thus, separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov

A validated chiral HPLC method allows for the accurate quantification of each enantiomer, which is critical in pharmaceutical development where enantiomers can have different pharmacological activities. libretexts.org The method would involve optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the two enantiomer peaks. nih.gov

Table 4: Representative Chiral HPLC Method for Enantiomeric Excess Determination This table represents a plausible, not experimentally verified, method for the chiral separation of this compound enantiomers.

Parameter Condition
Column Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detector UV at 220 nm
Column Temperature 25 °C
Expected Outcome Two distinct peaks corresponding to the (R) and (S) enantiomers with different retention times.

Gas Chromatography (GC) Applications

Gas chromatography (GC) serves as a fundamental analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily utilized for purity assessment, identification of related substances, and monitoring of synthesis processes. The compound's polarity, stemming from the hydroxyl and secondary amine groups, can influence its chromatographic behavior, sometimes necessitating derivatization to improve peak shape and thermal stability.

The analysis of this compound is particularly relevant in the quality control of related pharmaceutical compounds where it may be present as an intermediate or impurity. For instance, it is listed as a related compound to Trimebutine, a medication used for gastrointestinal disorders. pharmaffiliates.com Therefore, a robust GC method is essential to detect and quantify its presence in drug substances and products.

GC analysis is often coupled with a mass spectrometer (GC-MS), which provides mass fragmentation data, allowing for definitive structural confirmation of the analyte and any co-eluting impurities. For quantitative analysis, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity and wide linear range for carbon-containing compounds. The retention time of this compound will depend on the specific column and conditions used, but it is influenced by its boiling point and interactions with the stationary phase. Given its molecular structure, a mid-polarity column is often suitable for achieving good separation from related compounds. researchgate.net

Below is a table representing typical parameters for a gas chromatography method that could be applied to the analysis of this compound.

ParameterValue/Description
Column Capillary column (e.g., HP-5, DB-5, or equivalent 5% Phenyl Methylpolysiloxane)
Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, Constant flow (e.g., 1.0 - 1.5 mL/min)
Injector Split/Splitless type
Temperature250 - 280 °C
ModeSplit (e.g., 50:1 ratio)
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Final Temp: 280 °C, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature280 - 300 °C
MS Transfer Line280 °C
MS Ion Source230 °C
Internal Standard An internal standard, such as n-dodecane, may be used for precise quantification. acs.org

X-ray Crystallography of this compound and its Complexes

As of the latest available literature, a specific single-crystal X-ray diffraction structure for this compound has not been publicly reported. However, the crystallographic characteristics can be inferred from studies on structurally similar β-amino alcohols. mdpi.comnih.gov X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

In complexes with other molecules, such as co-crystals with acids, the amino group would likely be protonated (NH2+), forming strong charge-assisted hydrogen bonds with the counter-ion. mdpi.comuni-lj.si The study of such complexes can be critical in understanding molecular recognition and designing stable pharmaceutical salts.

The table below outlines the expected crystallographic data for a representative β-amino alcohol like this compound, based on published structures of analogous compounds. nih.goviucr.org

ParameterExpected Value/Description
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁ (common for chiral molecules)
Unit Cell Dimensions a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 20-30 Å; β ≈ 90-105° (for monoclinic)
Molecules per Unit Cell (Z) 4
Key Bond Lengths C-O: ~1.43 Å
C-N: ~1.47 Å
C-C (aromatic): ~1.39 Å
Key Hydrogen Bonds O-H···N distance: ~2.7 - 2.9 Å
N-H···O distance: ~2.8 - 3.0 Å

Computational and Theoretical Studies of 2 Benzylamino 2 Phenylbutanol

Quantum Chemical Calculations

No published data were found regarding quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, performed on 2-Benzylamino-2-phenylbutanol.

Electronic Structure and Reactivity Prediction

There is no available research detailing the electronic structure of this compound. Consequently, predictions of its reactivity based on calculations of molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, or other electronic descriptors could not be found.

Molecular Modeling and Simulation of Interactions with Catalytic Centers

No molecular modeling or simulation studies have been published that describe the interaction of this compound with catalytic centers. Such studies are often performed to understand the role of ligands in catalysis, but no such research has been documented for this specific compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational predictions of spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound, which would typically be correlated with experimental data, have not been reported in the scientific literature.

Computational Elucidation of Reaction Mechanisms

There are no computational studies available that elucidate the mechanism of any reaction involving this compound as a reactant, ligand, or catalyst.

Q & A

Q. What are the established synthetic pathways for 2-Benzylamino-2-phenylbutanol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reductive amination of 2-phenylbutanal with benzylamine in the presence of sodium cyanoborohydride under acidic conditions can yield the target compound. Solvent choice (e.g., methanol vs. tetrahydrofuran) and temperature (room temperature vs. reflux) critically affect reaction efficiency. For instance, polar aprotic solvents may enhance nucleophilicity, while elevated temperatures could accelerate side reactions like over-reduction . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts such as unreacted benzylamine or dimerization products .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : 1^1H NMR confirms the presence of benzyl (δ 7.2–7.4 ppm) and butanol (δ 1.2–1.6 ppm) groups. Discrepancies in peak splitting (e.g., unexpected doublets) may arise from conformational flexibility or impurities.
  • IR : Stretching vibrations for -NH (3300–3500 cm1^{-1}) and -OH (broad ~3200 cm1^{-1}) validate functional groups.
  • MS : High-resolution mass spectrometry (HRMS) distinguishes the molecular ion ([M+H]+^+) from fragmentation patterns. Contradictions between theoretical and observed masses require recalibration or impurity analysis via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against analogous compounds?

SAR studies should compare:

  • Substituent Effects : Replace the benzyl group with alkyl or halogenated analogs to assess hydrophobicity/electron-withdrawing impacts.
  • Backbone Modifications : Test truncated chains (e.g., 2-Benzylamino-2-phenylethanol) to determine critical chain length for activity.
    Use in vitro assays (e.g., enzyme inhibition or receptor-binding assays) with standardized positive controls. For example, competitive binding assays with 3^3H-labeled ligands can quantify affinity shifts caused by structural changes .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
  • Sample Purity : Impurities ≥5% can skew results. Replicate experiments with HPLC-purified batches (≥98% purity) and include mass balance checks .
  • Solubility Effects : Use co-solvents (e.g., DMSO at <0.1% v/v) to ensure compound solubility without inducing cytotoxicity .

Q. How can computational modeling complement experimental data to predict the pharmacokinetic profile of this compound?

Leverage molecular dynamics (MD) simulations to:

  • Predict LogP values for bioavailability estimation.
  • Map hydrogen-bonding interactions with cytochrome P450 enzymes to anticipate metabolic pathways.
    Validate predictions with in vivo studies (e.g., rodent models) measuring plasma half-life and tissue distribution. Tools like SwissADME or AutoDock Vina are recommended for initial screening .

Methodological Considerations

Q. What quality control protocols are essential for ensuring batch-to-batch consistency in this compound synthesis?

  • In-process Controls : Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane 1:3).
  • Post-synthesis Analysis : Use chiral HPLC to confirm enantiomeric purity (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • Stability Testing : Store samples under inert gas (N2_2) at −20°C to prevent oxidation. Periodically reassay stored batches for degradation (e.g., via 1^1H NMR) .

Q. How should researchers design interdisciplinary studies to explore the compound’s applications in neuropharmacology?

Combine:

  • Electrophysiology : Patch-clamp recordings to assess ion channel modulation.
  • Behavioral Models : Rodent assays (e.g., forced swim test) for antidepressant activity screening.
  • Omics Integration : Transcriptomic profiling (RNA-seq) to identify downstream targets. Ensure cross-validation between in vitro and in vivo datasets to mitigate translational gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.